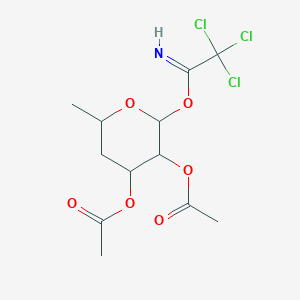
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate is a specialized chemical reagent used primarily in the synthesis of oligosaccharides. This compound plays a crucial role in the study of carbohydrate metabolism and has significant implications in pharmaceutical research, particularly in the development of drugs for diseases such as cancer and diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate typically involves the reaction of tri-O-acetyl-D-glucal with alcohols in the presence of boron trifluoride in benzene solution. This reaction yields 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosides, with the α-anomers predominating . The reaction conditions are carefully controlled to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The compound is then purified using techniques such as preparative gas-liquid chromatography (g.l.c.) and characterized by nuclear magnetic resonance (n.m.r.) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate undergoes various chemical reactions, including:
Oxidation: Hydroxylation of the compound with neutral permanganate results in the formation of manno-adducts.
Epoxidation: The compound can be epoxidized to yield a mixture of isomeric epoxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride, neutral permanganate, and various alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various glycosides, manno-adducts, and isomeric epoxides .
Scientific Research Applications
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a key reagent in the synthesis of oligosaccharides and other complex carbohydrates.
Biology: The compound is used to study carbohydrate metabolism and the role of carbohydrates in biological pathways.
Medicine: It has significant implications in pharmaceutical research, particularly in the development of drugs for diseases such as cancer and diabetes.
Industry: The compound is used in the production of various glycosides and other carbohydrate derivatives.
Mechanism of Action
The mechanism of action of 2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate involves its role as a glycosyl donor in the synthesis of glycosides. The compound reacts with various acceptors to form glycosidic bonds, which are crucial in the formation of complex carbohydrates. The molecular targets and pathways involved in these reactions include various enzymes and catalytic systems that facilitate the formation of glycosidic bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate
- Methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranoside
- Tri-O-acetyl-D-glucal
Uniqueness
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate is unique due to its high reactivity and specificity as a glycosyl donor. Its ability to form stable glycosidic bonds under controlled conditions makes it an invaluable reagent in the synthesis of complex carbohydrates and glycosides.
Biological Activity
2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate is a glycosyl donor that has garnered attention in the field of carbohydrate chemistry due to its potential applications in synthesizing complex carbohydrates and its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique acetylated sugar structure, which enhances its reactivity in glycosylation reactions. The presence of the trichloroacetimidate group facilitates the formation of glycosidic bonds, making it a valuable reagent in carbohydrate synthesis.
Mechanisms of Biological Activity
The biological activity of 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate can be attributed to several mechanisms:
- Glycosylation Reactions : The compound acts as a glycosyl donor in various glycosylation reactions. Its ability to form stable glycosidic bonds is crucial for synthesizing oligosaccharides and polysaccharides with specific biological functions .
- Stereoselectivity : Studies have shown that the stereochemical configuration of the glycosidic bonds formed using this compound is highly selective. This selectivity is essential for producing biologically active compounds that mimic natural carbohydrates .
- Biological Interactions : The synthesized glycosides exhibit interactions with biological targets such as enzymes and receptors. These interactions can lead to various biological effects, including antibacterial and antiviral activities .
Research Findings and Case Studies
Several studies have explored the biological activity of derivatives synthesized from 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate:
- Antibacterial Activity : A study investigated the bactericidal properties of a derivative obtained through deacetylation of the compound. The results indicated significant antibacterial effects against specific strains of bacteria, highlighting its potential as an antimicrobial agent .
- Enzyme Inhibition : Research has demonstrated that certain glycosides derived from this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic applications in managing diseases related to enzyme dysregulation .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H16Cl3NO6 |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
[3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C12H16Cl3NO6/c1-5-4-8(20-6(2)17)9(21-7(3)18)10(19-5)22-11(16)12(13,14)15/h5,8-10,16H,4H2,1-3H3 |
InChI Key |
SYKYUESDKTZQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















